molecular formula C15H11N3O3S B5913336 5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile

5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile

Cat. No. B5913336
M. Wt: 313.3 g/mol
InChI Key: VBSIJDXYHJTRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile, also known as DAPTA, is a small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has been shown to have promising biological activities that make it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile is not fully understood, but it has been shown to interact with various biological targets, including enzymes and receptors. It has been suggested that 5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile may inhibit the activity of certain enzymes, leading to a reduction in inflammation and cancer cell growth. It has also been shown to bind to certain receptors, leading to the modulation of various signaling pathways.
Biochemical and Physiological Effects:
5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile has been shown to have anti-viral properties, making it a potential treatment for viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile is its versatility. It can be used in a wide range of experiments, including in vitro and in vivo studies. It is also relatively easy to synthesize, making it a cost-effective tool for researchers. However, one of the limitations of 5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile is its potential toxicity. It has been shown to cause cytotoxicity in certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile. One potential direction is the development of 5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile-based drugs for the treatment of various diseases, including cancer and viral infections. Another direction is the study of the mechanism of action of 5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile, which may lead to the discovery of new biological targets. Additionally, the synthesis of 5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile derivatives may lead to the discovery of new compounds with even greater biological activities.
In conclusion, 5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile is a small molecule with promising biological activities that make it a valuable tool for researchers in various fields. Its versatility and potential applications in drug discovery and development make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile involves a multi-step process that requires several reagents and conditions. The initial step involves the preparation of 2-aminothiophene-3-carbonitrile, which is then reacted with 4-methoxyaniline to form the intermediate product. This is followed by a series of reactions that lead to the final product, 5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile. The synthesis of 5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. These properties make it a valuable tool for researchers in various fields, including pharmacology, biochemistry, and medicinal chemistry.

properties

IUPAC Name

7-hydroxy-2-(4-methoxyanilino)-5-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-21-9-4-2-8(3-5-9)17-15-10(7-16)13-14(22-15)11(19)6-12(20)18-13/h2-6,17H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSIJDXYHJTRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C3=C(S2)C(=CC(=O)N3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile

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